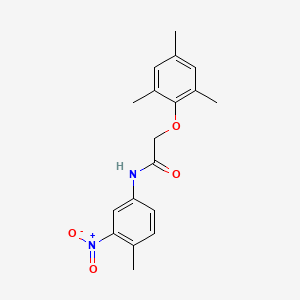![molecular formula C13H9NO6S B5696240 2-[(2-nitrophenyl)sulfonyl]benzoic acid](/img/structure/B5696240.png)
2-[(2-nitrophenyl)sulfonyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-nitrophenyl)sulfonyl]benzoic acid is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to have several important applications in biochemistry and physiology.
科学的研究の応用
2-[(2-nitrophenyl)sulfonyl]benzoic acid has several important applications in scientific research. One of its main uses is as a fluorescent probe for the detection of protein conformational changes. This compound has been found to bind specifically to the hydrophobic clefts of proteins, and the resulting fluorescence can be used to monitor changes in protein structure and function. Additionally, 2-[(2-nitrophenyl)sulfonyl]benzoic acid has been used as a reagent for the detection of thiols in biological samples, as well as a tool for the study of enzyme kinetics.
作用機序
The mechanism of action of 2-[(2-nitrophenyl)sulfonyl]benzoic acid is based on its ability to bind to hydrophobic clefts in proteins. This binding results in a conformational change in the protein, which can be detected by changes in the fluorescence of the compound. Additionally, 2-[(2-nitrophenyl)sulfonyl]benzoic acid can react with thiols in biological samples, resulting in the formation of a stable adduct that can be detected using standard analytical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-nitrophenyl)sulfonyl]benzoic acid are largely dependent on its specific application. In general, this compound has been found to be non-toxic and relatively inert in biological systems. However, its binding to hydrophobic clefts in proteins can result in changes in protein structure and function, which can have downstream effects on cellular processes. Additionally, the reaction of 2-[(2-nitrophenyl)sulfonyl]benzoic acid with thiols can result in the depletion of these important biomolecules, which can have a variety of physiological effects.
実験室実験の利点と制限
One of the main advantages of using 2-[(2-nitrophenyl)sulfonyl]benzoic acid in lab experiments is its high specificity for hydrophobic clefts in proteins. This allows for the detection of conformational changes in proteins with high sensitivity and accuracy. Additionally, the reaction of 2-[(2-nitrophenyl)sulfonyl]benzoic acid with thiols is a well-established technique for the detection of these important biomolecules. However, one of the main limitations of using this compound is its relatively low solubility in aqueous solutions. This can limit its use in certain experimental conditions, and may require the use of organic solvents or other additives to improve solubility.
将来の方向性
There are several future directions for the use of 2-[(2-nitrophenyl)sulfonyl]benzoic acid in scientific research. One potential application is in the study of protein-protein interactions, where the compound could be used as a tool for detecting changes in protein conformation upon binding. Additionally, the use of 2-[(2-nitrophenyl)sulfonyl]benzoic acid as a reagent for the detection of thiols could be expanded to include other important biomolecules, such as reactive oxygen species or nitrogen species. Finally, the development of new synthetic methods for 2-[(2-nitrophenyl)sulfonyl]benzoic acid could improve its solubility and expand its potential applications in biological systems.
合成法
The synthesis of 2-[(2-nitrophenyl)sulfonyl]benzoic acid involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to produce the final product. The yield of this reaction is typically high, and the purity of the product can be easily verified using standard analytical techniques such as NMR spectroscopy.
特性
IUPAC Name |
2-(2-nitrophenyl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEQJEQPTQHJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)sulfonylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-methoxybenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5696161.png)
![4-chloro-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5696165.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5696185.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5696193.png)


![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5696225.png)

![1-methyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5696236.png)
![2-[2-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5696237.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5696248.png)
![N'-[(3-methyl-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5696256.png)